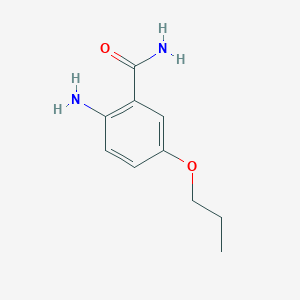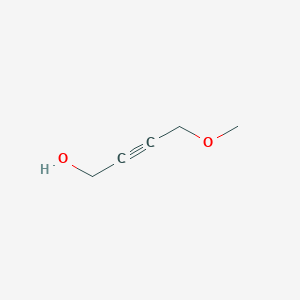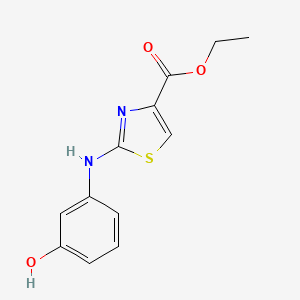![molecular formula C11H17N3O2S B8727045 N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl
Vue d'ensemble
Description
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is a compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted piperazine compounds.
Applications De Recherche Scientifique
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar ring structure but lacking the methylsulfonyl and phenyl groups.
(Methylsulfonyl)Phenylamine: A compound with a similar sulfonyl and phenyl substitution but lacking the piperazine ring.
(2-Piperazinyl)Phenylamine: A compound with a similar piperazine and phenyl substitution but lacking the methylsulfonyl group.
Uniqueness
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is unique due to the combination of the piperazine ring, methylsulfonyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N3O2S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-(2-piperazin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14/h2-5,12-13H,6-9H2,1H3 |
Clé InChI |
WFCKCCMSOSMREH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone](/img/structure/B8727009.png)



![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)

![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)



